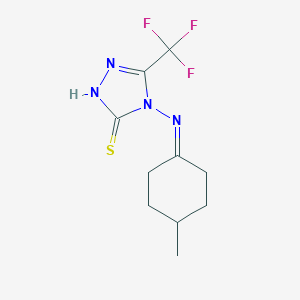
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a triazole ring and a thiol group, making it a promising candidate for various applications in the field of chemistry and biology.
作用機序
The mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities by inhibiting the activity of certain enzymes and proteins. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antiviral and antimicrobial activities. In addition, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been shown to act as a probe for the detection of reactive oxygen species.
実験室実験の利点と制限
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its stability and ease of synthesis. However, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has the potential for various future directions in scientific research. One possible direction is the development of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol-based anticancer drugs. Another direction is the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a probe for the detection of reactive oxygen species in living cells. Additionally, the use of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a catalyst for various chemical reactions is another promising direction for future research.
Conclusion
In conclusion, 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has gained significant attention in scientific research. Its unique properties have made it a promising candidate for various applications in the field of chemistry and biology. Further research is needed to fully understand the mechanism of action of 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and to explore its potential for future applications.
合成法
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide, followed by oxidation using hydrogen peroxide and catalytic amounts of acetic acid.
科学的研究の応用
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been extensively used in scientific research for its unique properties. It has been shown to have anticancer, antiviral, and antimicrobial activities. 4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has also been used as a probe for the detection of reactive oxygen species and as a catalyst for various chemical reactions.
特性
製品名 |
4-((4-methylcyclohexylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C10H13F3N4S |
分子量 |
278.3 g/mol |
IUPAC名 |
4-[(4-methylcyclohexylidene)amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H13F3N4S/c1-6-2-4-7(5-3-6)16-17-8(10(11,12)13)14-15-9(17)18/h6H,2-5H2,1H3,(H,15,18) |
InChIキー |
TZZDDOXGLGOWKX-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
正規SMILES |
CC1CCC(=NN2C(=NNC2=S)C(F)(F)F)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



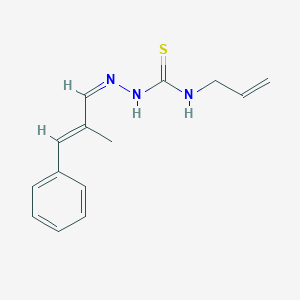
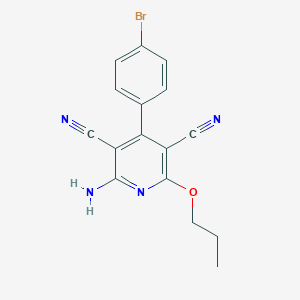
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)

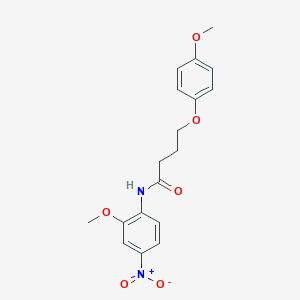
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
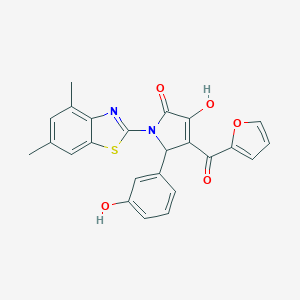
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)